molecular formula C14H11BrN6O2 B3453447 7-(1H-benzimidazol-2-ylmethyl)-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-(1H-benzimidazol-2-ylmethyl)-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B3453447
M. Wt: 375.18 g/mol
InChI Key: GZILGPURVIYTSB-UHFFFAOYSA-N
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Description

7-(1H-benzimidazol-2-ylmethyl)-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C14H11BrN6O2 and its molecular weight is 375.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.01269 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the CXC chemokine receptor 4 (CXCR4) . CXCR4 is a chemokine receptor that regulates immune cell trafficking and homeostasis . It plays a crucial role in the immune response and has been implicated in several diseases, including WHIM syndrome, a genetic immunodeficiency disorder characterized by a reduced number of mature neutrophils and lymphocytes .

Mode of Action

The compound acts as an antagonist to the CXCR4 receptor . It prevents the activation of CXCR4, thereby inhibiting the overactivation of CXCR4 signalling pathways that are caused by mutations in the CXCR4 gene . This inhibition can help to regulate immune cell trafficking and reduce the symptoms of diseases like WHIM syndrome .

Biochemical Pathways

The compound’s action on the CXCR4 receptor affects the chemokine signaling pathway . By inhibiting the activation of CXCR4, it disrupts the normal signaling processes that regulate immune cell trafficking. This can lead to changes in the distribution and activity of immune cells, potentially alleviating the symptoms of diseases associated with CXCR4 overactivation .

Pharmacokinetics

Similar benzimidazole derivatives have been shown to be well-absorbed and distributed throughout the body . The compound’s bioavailability, or the extent to which it reaches its site of action, would be influenced by these ADME properties.

Result of Action

The primary result of the compound’s action is the regulation of immune cell trafficking . By inhibiting CXCR4 activation, it can help to normalize the distribution and activity of immune cells. This can lead to a reduction in the symptoms of diseases like WHIM syndrome, which are characterized by abnormal immune cell numbers and activity .

Properties

IUPAC Name

7-(1H-benzimidazol-2-ylmethyl)-8-bromo-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN6O2/c1-20-11-10(12(22)19-14(20)23)21(13(15)18-11)6-9-16-7-4-2-3-5-8(7)17-9/h2-5H,6H2,1H3,(H,16,17)(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZILGPURVIYTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(1H-benzimidazol-2-ylmethyl)-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
7-(1H-benzimidazol-2-ylmethyl)-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 3
Reactant of Route 3
7-(1H-benzimidazol-2-ylmethyl)-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 4
7-(1H-benzimidazol-2-ylmethyl)-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 5
Reactant of Route 5
7-(1H-benzimidazol-2-ylmethyl)-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
7-(1H-benzimidazol-2-ylmethyl)-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione

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